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molecular formula C8H10N4O3 B8684869 N'-(3-methyl-5-nitropyridin-2-yl)acetohydrazide

N'-(3-methyl-5-nitropyridin-2-yl)acetohydrazide

Cat. No. B8684869
M. Wt: 210.19 g/mol
InChI Key: HXTKJUJJTJXIET-UHFFFAOYSA-N
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Patent
US08975417B2

Procedure details

To a suspension of N′-(3-methyl-5-nitropyridin-2-yl)acetohydrazide (Step 67.2) (41.5 g, 198 mmol) in dioxane (180 mL) was added AcOH (35 mL) and the reaction mixture was stirred for 3 hr at 100° C. The reaction mixture was cooled RT and the crystallization was facilitated by the addition of Et2O (700 mL) over a period of 3 hr. After stirring the suspension for 3 hr at 0° C., the crystals were collected, washed with Et2O and dried to afford the title product (23.4 g, 119 mmol, 60% yield) as a light yellow solid. tR: 0.51 min (LC-MS 2); ESI-MS: 193 [M+H]+ (LC-MS 2); TLC (EtOAc/MeOH 9:1) Rf=0.35; 1H NMR (400 MHz, DMSO-d6) δ ppm 2.60 (s, 3H) 2.80 (s, 3H) 7.87 (d, J=1.9 Hz, 1H) 9.45 (d, J=1.8 Hz, 1H).
Quantity
41.5 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([NH:11][NH:12][C:13](=O)[CH3:14])=[N:4][CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1.CC(O)=O>O1CCOCC1>[CH3:14][C:13]1[N:4]2[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=[C:2]([CH3:1])[C:3]2=[N:11][N:12]=1

Inputs

Step One
Name
Quantity
41.5 g
Type
reactant
Smiles
CC=1C(=NC=C(C1)[N+](=O)[O-])NNC(C)=O
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 3 hr at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled RT
CUSTOM
Type
CUSTOM
Details
the crystallization
ADDITION
Type
ADDITION
Details
was facilitated by the addition of Et2O (700 mL) over a period of 3 hr
Duration
3 h
STIRRING
Type
STIRRING
Details
After stirring the suspension for 3 hr at 0° C.
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the crystals were collected
WASH
Type
WASH
Details
washed with Et2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=NN=C2N1C=C(C=C2C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 119 mmol
AMOUNT: MASS 23.4 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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